molecular formula C7H8FN B152341 4-Ethyl-3-fluoropyridine CAS No. 137234-73-2

4-Ethyl-3-fluoropyridine

Cat. No.: B152341
CAS No.: 137234-73-2
M. Wt: 125.14 g/mol
InChI Key: XYQUZSHKFDJKBF-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluoropyridine is a useful research compound. Its molecular formula is C7H8FN and its molecular weight is 125.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidative Fluorination

Gryaznova et al. (2016) investigated the oxidative fluorination of pyridine and 4-ethylpyridine using high-oxidation-state transition metals. They found that chemical fluorination consistently yields 2-fluoropyridine, while electrochemical fluorination can result in 2- or 3-fluoropyridine depending on the catalyst employed (Gryaznova et al., 2016).

Medical Imaging

Carroll et al. (2007) highlighted the use of fluorine-18 labeled fluoropyridines, including 3-fluoropyridines, in Positron Emission Tomography (PET) medical imaging. Their research focused on overcoming the challenges in preparing more stable 3-fluoro and 5-fluoropyridines for improved radiotracer potential (Carroll et al., 2007).

Synthesis of Antibacterial Agents

Zhu (2005) discussed the synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key component in the synthesis of Quinolone antibacterial agents. This synthesis uses cost-effective materials and optimized reactions for better yield and crystal quality (Zhu, 2005).

Modification of Tetrahydrocarbazoles

Sokolov et al. (2014) explored the modification of tetrahydrocarbazoles with the 2-(5-fluoropyridin-3-yl)ethyl fragment. They developed a method for this modification under fluoride ion catalysis, leading to new compounds potentially influencing neuronal NMDA-receptors (Sokolov et al., 2014).

Hypoglycemic Properties

Proshchenkova et al. (2021) synthesized 4-Ethoxycarbonyl(cyano)-β-carbolines via thermolysis of azidopyridines, investigating their optical and hypoglycemic properties. They found that compounds containing a fluorine atom demonstrated significant glucose-lowering action, highlighting the importance of fluorine in medicinal chemistry (Proshchenkova et al., 2021).

Electrochemical Synthesis

Fang et al. (2004) developed a method for the selective electrochemical synthesis of 4-fluoropyridine. This method involves fluorinating pyridine in mild conditions, proving useful for synthesizing various fluoroorganic compounds (Fang et al., 2004).

Safety and Hazards

The safety information for 4-Ethyl-3-fluoropyridine includes pictograms GHS02 and GHS07. The hazard statements include H226, H315, H319, and H335 .

Future Directions

Fluoropyridines, such as 4-Ethyl-3-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications as imaging agents for various biological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

4-ethyl-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQUZSHKFDJKBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591677
Record name 4-Ethyl-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137234-73-2
Record name 4-Ethyl-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

nButyllithium (1.6M in tetrahydrofuran, 62.4 ml, 100 mmol) was added dropwise to a solution of diisopropylamine (10 g, 100 mmol) in tetrahydrofuran (110 mL), cooled to −78° C. 3-Fluoropyridine (10 g, 100 mmol) was added dropwise and the reaction mixture was stirred for 1 hour with the temperature maintained below −60° C. Ethyl iodide (31.2 g, 200 mmol) was then added dropwise and the mixture was allowed to stir at room temperature for 30 minutes. The reaction mixture was slowly diluted with water, the solvent was evaporated under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was separated, dried over magnesium sulfate and concentrated in vacuo to give a crude residue. The residue was distilled and title product was obtained during a temperature range of 152-156° C., in 35% yield, 4.46 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
31.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
110 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

To a stirred solution of LDA (200 mmol) in dry THF (400 ml) (prepared by a similar method to that used in Example 1) at -70° C. and under a nitrogen atmosphere was added dropwise 3-fluoro-pyridine (20 g, 200 mmol). After 30 minutes at this temperature ethyl iodide (60 g, 370 mmol) was added dropwise to the reaction and the mixture was allowed to warm slowly to between -10° and -5° C. whereupon an exotherm occurred and the temperature rose to 15° to 20° C. The mixture was stirred for a further 30 minutes after which time the reaction was quenched by the addition of water (50 ml) and the organic phase separated. The aqueous phase was extracted with ether (3×50 ml) and the combined organic layers were dried over magnesium sulphate and concentrated under reduced pressure. The resulting liquid was distilled at atmospheric pressure to yield the title compound (13 g), b.p. 154°-158° C., which was characterised by 1H-NMR spectroscopy.
Name
Quantity
200 mmol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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